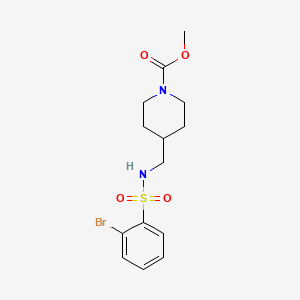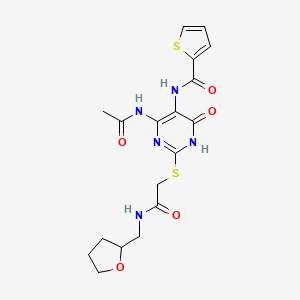![molecular formula C19H20FN3O B2724570 3-Fluoro-4-({3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}methyl)benzonitrile CAS No. 2380059-10-7](/img/structure/B2724570.png)
3-Fluoro-4-({3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}methyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluoro-4-({3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}methyl)benzonitrile is an organic compound with significant importance in both scientific research and industrial applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-({3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}methyl)benzonitrile typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve the optimization of reaction conditions to maximize yield and purity. This includes the selection of appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-Fluoro-4-({3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
科学研究应用
3-Fluoro-4-({3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}methyl)benzonitrile has a wide range of applications in scientific research, including:
Biology: It is employed in the study of biological pathways and the development of bioactive compounds.
Medicine: The compound has potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 3-Fluoro-4-({3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}methyl)benzonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the pyridine ring can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. This can result in the modulation of biological pathways, leading to desired therapeutic effects .
相似化合物的比较
Similar Compounds
Similar compounds to 3-Fluoro-4-({3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}methyl)benzonitrile include:
- 3-Fluoro-4-[[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methyl]benzonitrile
- 3-Fluoro-4-[[3-(pyridin-4-yloxymethyl)azetidin-1-yl]methyl]benzonitrile
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the combination of the fluorine atom, pyridine ring, and piperidine ring
属性
IUPAC Name |
3-fluoro-4-[[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O/c20-19-10-15(11-21)3-4-17(19)13-23-9-1-2-16(12-23)14-24-18-5-7-22-8-6-18/h3-8,10,16H,1-2,9,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPUIAHXYASARD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C(C=C(C=C2)C#N)F)COC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
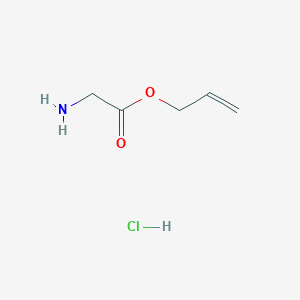
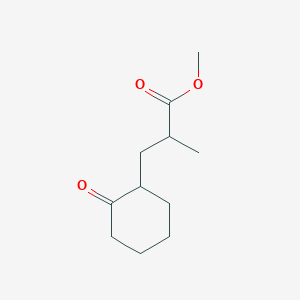
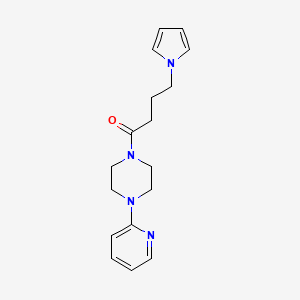
![1-{[3,5-dimethyl-1-(3,4,5-triethoxybenzoyl)-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine](/img/structure/B2724493.png)
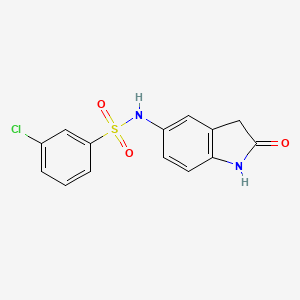
![1-[(Diethylamino)methyl]cyclopropanamine dihydrochloride](/img/new.no-structure.jpg)
![2-[Methyl(thiophen-2-ylmethyl)amino]acetic acid hydrochloride](/img/structure/B2724497.png)
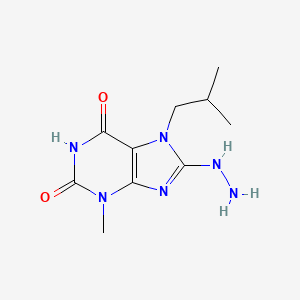
![2-[5-(3-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]-N-[(3,4-DIMETHOXYPHENYL)METHYL]ACETAMIDE](/img/structure/B2724500.png)
![2-(methylamino)-3-[(1E)-(methylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2724501.png)
![N-(2,5-dimethylphenyl)-2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2724504.png)
